Cas no 113638-38-3 (6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole)
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 1H-BENZIMIDAZOLE, 5-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)-
- 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- PC450148
-
- MDL: MFCD18074397
- Inchi: 1S/C9H4F6N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17)
- InChI Key: UGZKRKIAKDGVOI-UHFFFAOYSA-N
- SMILES: FC(C1=NC2C=CC(=CC=2N1)OC(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 304
- XLogP3: 4
- Topological Polar Surface Area: 37.9
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC32926-250mg |
2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole |
113638-38-3 | 250mg |
£15.00 | 2025-02-21 | ||
| Apollo Scientific | PC32926-1g |
2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole |
113638-38-3 | 1g |
£54.00 | 2025-02-21 | ||
| Apollo Scientific | PC32926-5g |
2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole |
113638-38-3 | 5g |
£250.00 | 2025-02-21 | ||
| Apollo Scientific | PC450148-1g |
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
113638-38-3 | 1g |
£252.00 | 2025-02-21 | ||
| Apollo Scientific | PC450148-5g |
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
113638-38-3 | 5g |
£754.00 | 2025-02-21 | ||
| abcr | AB359641-1 g |
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole; . |
113638-38-3 | 1g |
€424.50 | 2023-04-26 | ||
| abcr | AB359641-5 g |
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole; . |
113638-38-3 | 5g |
€1189.50 | 2023-04-26 | ||
| abcr | AB359641-1g |
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole; . |
113638-38-3 | 1g |
€135.90 | 2025-02-27 | ||
| abcr | AB359641-5g |
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole; . |
113638-38-3 | 5g |
€484.00 | 2025-02-27 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580130-1g |
2-(Bromodifluoromethyl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole |
113638-38-3 | 98% | 1g |
¥4233.00 | 2024-08-09 |
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole Suppliers
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole: A Comprehensive Overview
The compound 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, identified by the CAS number 113638-38-3, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzimidazoles, which are known for their versatile properties and wide-ranging uses in fields such as pharmacology, material science, and chemical synthesis. The presence of trifluoromethoxy and trifluoromethyl groups in its structure confers unique electronic and steric properties, making it a subject of intense research interest.
Benzimidazoles are heterocyclic compounds characterized by a fused benzene and imidazole ring system. The imidazole moiety, with its two nitrogen atoms at positions 1 and 3, contributes to the compound's aromaticity and reactivity. In the case of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, the substitution pattern at positions 6 and 2 introduces significant functional diversity. The trifluoromethoxy group (-OCF₃) at position 6 is an electron-withdrawing group, which can influence the electronic properties of the molecule, enhancing its reactivity in certain chemical transformations. Similarly, the trifluoromethyl group (-CF₃) at position 2 adds steric bulk, which can modulate the molecule's conformational flexibility and interactions with other molecules.
Recent studies have highlighted the potential of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole in drug discovery. Its unique structure makes it a promising candidate for targeting various biological pathways. For instance, researchers have explored its ability to inhibit specific enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier (BBB) due to its optimized lipophilicity has been a focal point in preclinical trials. Additionally, its high stability under physiological conditions makes it a viable option for long-term therapeutic applications.
In the realm of material science, 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has shown potential as a building block for advanced materials. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of novel catalysts for organic synthesis. Furthermore, its application in the creation of fluorescent sensors for detecting environmental pollutants has been reported in recent literature. The compound's fluorescence properties are attributed to its conjugated π-system, which can be fine-tuned by modifying substituents on the benzimidazole core.
The synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves a multi-step process that typically begins with the preparation of intermediates possessing the necessary functional groups. One common approach involves the condensation of o-phenylenediamine derivatives with α-keto esters or acids under thermal or catalytic conditions. The introduction of trifluoromethoxy and trifluoromethyl groups is achieved through nucleophilic substitution or electrophilic aromatic substitution reactions, depending on the specific synthetic pathway employed.
The pharmacokinetic profile of CAS No 113638-38-3 has been extensively studied to evaluate its suitability as a drug candidate. Preclinical studies indicate that the compound exhibits moderate oral bioavailability and a favorable half-life, suggesting that it could be administered in a once-daily regimen. However, further studies are required to assess its safety profile and potential for off-target effects.
In terms of environmental impact, researchers have investigated the degradation pathways of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole. Under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms. Its persistence in aquatic environments is relatively low due to rapid biodegradation rates under controlled laboratory conditions.
The integration of computational chemistry techniques has significantly advanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. For example, density functional theory (DFT) studies have revealed that the trifluoromethoxy group enhances electron withdrawal effects on the benzimidazole ring, thereby increasing its electrophilicity and reactivity towards nucleophilic attack.
In conclusion, CAS No 113638-38-3, or 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, represents a versatile compound with promising applications across multiple disciplines. Its unique structural features and functional groups make it an attractive target for further research and development in drug discovery, material science, and environmental chemistry.
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